3-Pentylmagnesium bromide
Overview
Description
3-Pentylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is typically used in organic synthesis for the formation of carbon-carbon bonds. The compound is usually available as a solution in diethyl ether and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentylmagnesium bromide can be synthesized through the reaction of 3-bromopentane with magnesium metal in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 3-bromopentane and magnesium turnings are combined in an anhydrous ether solvent. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials to the desired Grignard reagent.
Chemical Reactions Analysis
Types of Reactions: 3-Pentylmagnesium bromide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form higher alkanes.
Coupling Reactions: It can be used in cross-coupling reactions with alkyl fluorides in the presence of nickel or copper catalysts to form alkanes.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents used in nucleophilic addition reactions.
Catalysts: Nickel and copper catalysts are often used in coupling reactions.
Solvents: Anhydrous diethyl ether or tetrahydrofuran are commonly used solvents.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Alkanes: Formed from substitution and coupling reactions.
Scientific Research Applications
3-Pentylmagnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It serves as a reagent in catalytic processes for the formation of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Pentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers such as carbonyl groups. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom. This allows the compound to effectively participate in addition and substitution reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Cyclopentylmagnesium bromide
- Octylmagnesium bromide
Comparison: 3-Pentylmagnesium bromide is unique due to its specific alkyl chain length, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylmagnesium bromide, which has an aromatic ring, this compound is more flexible and can participate in a wider range of reactions involving aliphatic substrates. Cyclopentylmagnesium bromide and octylmagnesium bromide have different chain lengths, affecting their solubility and reactivity in various solvents and reaction conditions.
Properties
IUPAC Name |
magnesium;pentane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMTMRKGTVEPG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]CC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306979 | |
Record name | Bromo(1-ethylpropyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-26-0 | |
Record name | Bromo(1-ethylpropyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bromo(pentan-3-yl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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